

# Technical Guide: Fructo-oligosaccharide DP9 (CAS 143625-74-5)

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## Compound of Interest

Compound Name: Fructo-oligosaccharide DP9/GF8

Cat. No.: B12428857

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## Precision Characterization and Application of High-Purity GF8[1]

### Executive Summary

This technical guide profiles Fructo-oligosaccharide DP9 (CAS 143625-74-5), a specific oligomer consisting of eight fructose units linked to a terminal glucose (ngcontent-ng-c2977031039="" \_ngghost-ng-c1310870263="" class="inline ng-star-inserted">

).[1] Unlike polydisperse FOS mixtures (typically DP3–DP5) or long-chain inulins (DP10–60), DP9 occupies a critical "mid-range" physicochemical niche. It serves as a high-fidelity reference standard for chromatographic calibration and a precision probe for investigating distal colon fermentation kinetics. This guide synthesizes its chemical properties, analytical protocols, and biological mechanisms for researchers in carbohydrate chemistry and microbiome therapeutics.

### Part 1: Chemical Identity & Physicochemical Profile[3]

CAS 143625-74-5 refers specifically to the nona-saccharide ngcontent-ng-c2977031039="" \_ngghost-ng-c1310870263="" class="inline ng-star-inserted">

. Its monodispersity distinguishes it from industrial FOS syrups, enabling precise metabolic tracking in in vitro and in vivo assays.

## 1.1 Chemical Specifications

Property	Specification
Chemical Name	Fructo-oligosaccharide DP9 ( )
Synonyms	Octaosyl-sucrose; Inulononaose; 1- -D-FructofuranosylInystose (extended)
Molecular Formula	
Molecular Weight	1477.28 g/mol
Structure	-D-Glcp-(1 2)-[ -D-Fruf-(1 2)] - -D-Fruf
Purity Grade	Research Grade (>99% via HPAEC-PAD)
Appearance	White, hygroscopic lyophilized powder

## 1.2 Physicochemical Behavior

- Solubility: Highly soluble in water (>500 mg/mL) and DMSO; sparingly soluble in ethanol.
- Thermal Stability: Stable in solid state at -20°C. In solution (pH 4–7), hydrolysis of glycosidic bonds occurs above 60°C.
- Viscosity: Exhibits Newtonian behavior in solution, with viscosity incrementally higher than scFOS (DP3-5) but significantly lower than high-DP inulin, making it suitable for low-viscosity

liquid formulations.

- Hygroscopicity: High. Requires handling in controlled humidity (<40% RH) to prevent caking and hydrolysis.

## Part 2: Biological Mechanism & Therapeutic Potential

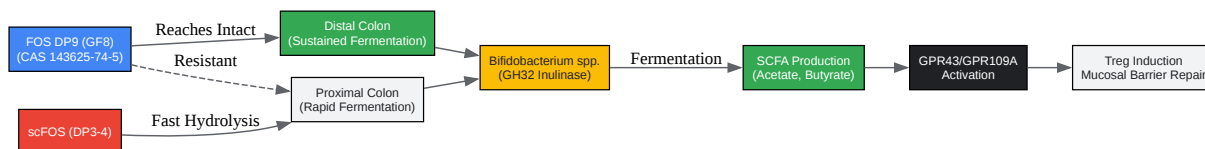
The therapeutic value of DP9 lies in its chain-length-dependent fermentation kinetics. While scFOS is rapidly fermented in the proximal colon, DP9 resists early hydrolysis, delivering prebiotic substrate to the distal colon, a site prone to proteolytic fermentation and pathogenesis (e.g., colorectal cancer).

### 2.1 Fermentation Kinetics & Selectivity

- Enzymatic Resistance: Human digestive enzymes (α-amylase, sucrase-isomaltase) cannot hydrolyze the (2\$to\$1) linkages.
- Microbial Specificity: DP9 requires specific extracellular -fructofuranosidases (GH32 family) or specific ABC transporters found in *Bifidobacterium longum* and *B. adolescentis*.
- Metabolic Shift: The slower hydrolysis rate of DP9 shifts the metabolic output towards a sustained release of Short-Chain Fatty Acids (SCFAs), particularly butyrate, which regulates epithelial integrity via GPR109A.

### 2.2 Signaling Pathway Visualization

The following diagram illustrates the differential processing of DP9 versus scFOS and the downstream signaling activation.



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Caption: Differential fermentation kinetics of DP9 targeting distal colon microbiota and downstream GPCR activation.

## Part 3: Analytical Protocols

Accurate quantification of DP9 requires high-resolution separation to distinguish it from DP8 and DP10 impurities common in inulin hydrolysates.

### 3.1 Gold Standard: HPAEC-PAD

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection is the only method capable of baseline resolution for DP9 without derivatization.

- System: Dionex ICS-5000+ or equivalent.
- Column: CarboPac PA100 or PA200 (250 x 4 mm) with guard column.
- Mobile Phase A: 150 mM NaOH (Isocratic background).
- Mobile Phase B: 150 mM NaOH + 500 mM Sodium Acetate (Gradient pusher).
- Flow Rate: 1.0 mL/min.

Gradient Table:

Time (min)	% Mobile Phase A	% Mobile Phase B	NaOAc Conc. (mM)	Phase Description
0.0	100	0	0	Equilibration
5.0	100	0	0	Sample Injection
5.1	95	5	25	Gradient Start
40.0	50	50	250	Elution of scFOS
60.0	0	100	500	Elution of DP9 (~48 min)
65.0	0	100	500	Wash

| 66.0 | 100 | 0 | 0 | Re-equilibration |

## 3.2 MALDI-TOF MS Characterization

For structural confirmation and molecular weight verification.[2]

- Matrix: 2,5-Dihydroxybenzoic acid (DHB), 10 mg/mL in 50% Acetonitrile/0.1% TFA.
- Mode: Reflectron Positive Ion Mode.
- Target Mass: `ngcontent-ng-c2977031039="" _ngghost-ng-c1310870263="" class="inline ng-star-inserted">`
- Protocol: Mix sample (1 mg/mL) 1:1 with matrix. Spot 1 µL on steel target. Dry under ambient air.

## Part 4: Experimental Workflow for Prebiotic Validation

This self-validating workflow allows researchers to confirm the specific prebiotic activity of DP9 compared to generic FOS.

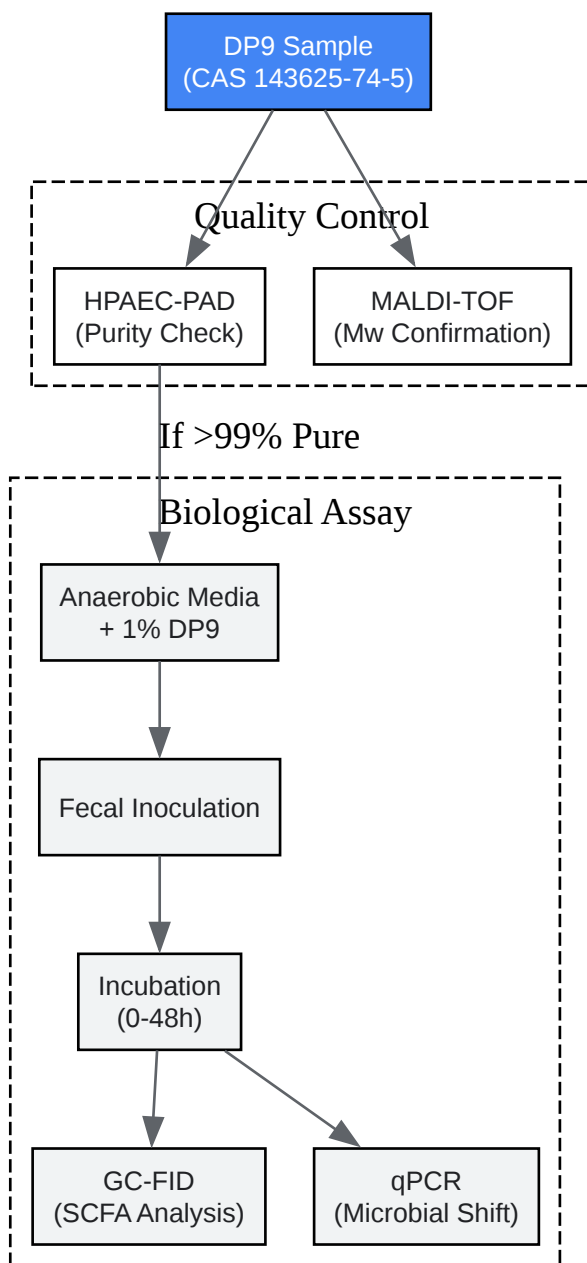
### 4.1 In Vitro Fecal Fermentation Assay

Objective: Measure specific SCFA yield from DP9.

- Media Preparation: Prepare basal nutrient medium (peptone, yeast extract, cysteine-HCl, salts) under anaerobic conditions (ngcontent-ng-c2977031039="" \_ngghost-ng-c1310870263="" class="inline ng-star-inserted"> ).
- Substrate Addition: Add DP9 (test), Glucose (control), or Inulin (reference) at 1% (w/v).
- Inoculation: Inoculate with 10% (v/v) fresh human fecal slurry (processed within 2 hours of collection).
- Incubation: Incubate at 37°C for 0, 6, 12, 24, and 48 hours.
- Sampling: Aliquot 1 mL at each timepoint. Centrifuge (13,000 x g, 5 min).
- Analysis:
  - Supernatant: Analyze SCFAs via GC-FID.
  - Pellet: DNA extraction for qPCR (Targeting Bifidobacterium spp.).

Validation Check: The 0h timepoint must show 0 mM SCFA. The 24h timepoint for DP9 should show a higher Butyrate:Acetate ratio compared to scFOS due to cross-feeding interactions in slower fermentation windows.

## 4.2 Analytical Workflow Diagram



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Caption: Integrated workflow for chemical verification and biological validation of DP9.

## Part 5: References

- Chemical Identity & Structure:
  - Source: PubChem & Vendor Data (MedChemExpress/Sigma).

- Verification: CAS 143625-74-5 corresponds to Fructo-oligosaccharide DP9 (GF8).[1][3]
- Analytical Method (HPAEC-PAD):
  - Title: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) for the Analysis of Fructooligosaccharides.[2][4][5]
  - Source: Thermo Fisher Scientific Application Notes / NIH PMC.
- Biological Mechanism (Distal Colon Fermentation):
  - Title: Fermentation properties of fructooligosaccharides with different degrees of polymerization.
  - Source: Journal of Applied Microbiology.
  - Insight: Higher DP correlates with slower fermentation and distal colon persistence.
- GH32 Family Enzymes:
  - Title: Structural and functional analysis of a -fructofuranosidase from Bifidobacterium longum.
  - Source: Journal of Biological Chemistry.
- Prebiotic Guidelines:
  - Title: Expert consensus document: The International Scientific Association for Probiotics and Prebiotics (ISAPP) consensus statement on the definition and scope of prebiotics.
  - Source: Nature Reviews Gastroenterology & Hepatology.

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